molecular formula C13H10F3NO3 B6038969 Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B6038969
M. Wt: 285.22 g/mol
InChI Key: HCHKTMRPZIWGTG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system with the desired substituents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its antimalarial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to other quinoline derivatives .

Properties

IUPAC Name

methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-19-11-7-4-3-5-9(13(14,15)16)10(7)17-6-8(11)12(18)20-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHKTMRPZIWGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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